Cas no 826-45-9 ([4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol)

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol structure
826-45-9 structure
Product Name:[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
CAS-Nr.:826-45-9
MF:C10H18O2
MW:170.248723506927
MDL:MFCD23135544
CID:687315
PubChem ID:13227630
Update Time:2024-10-27

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Bicyclo[2.2.2]octane-1,4-diyldimethanol
    • [4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
    • Bicyclo[2.2.2]octane-1,4-dimethanol
    • 1,4-Bis(hydroxymethyl)bicyclo[2.2.2]octane
    • 1,4-Bis(hydroxylmethyl)bicyclo[2.2.2]octane
    • [4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-yl]methanol
    • CS-0042234
    • AC2223
    • DS-4127
    • MFCD23135544
    • 1,4-bis(hydroxymethyl)bicyclo[2.2.2.]octane
    • 826-45-9
    • DB-360177
    • SCHEMBL25056171
    • SCHEMBL11799796
    • (Bicyclo[2.2.2]octane-1,4-diyl)dimethanol
    • SY103165
    • EN300-373273
    • DTXSID00530170
    • AKOS016006918
    • MDL: MFCD23135544
    • Inchi: 1S/C10H18O2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h11-12H,1-8H2
    • InChI-Schlüssel: DLBHMXBDKPROEG-UHFFFAOYSA-N
    • Lächelt: OCC12CCC(CC1)(CO)CC2

Berechnete Eigenschaften

  • Genaue Masse: 170.130679813g/mol
  • Monoisotopenmasse: 170.130679813g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 132
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topologische Polaroberfläche: 40.5Ų

Experimentelle Eigenschaften

  • Siedepunkt: 298.8±8.0°C at 760 mmHg
  • PSA: 40.46000
  • LogP: 1.31160

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Sicherheitsinformationen

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
229856-250mg
Bicyclo[2.2.2]octane-1,4-diyldimethanol
826-45-9 95%
250mg
£64.00 2022-02-28
Fluorochem
229856-1g
Bicyclo[2.2.2]octane-1,4-diyldimethanol
826-45-9 95%
1g
£159.00 2022-02-28
Fluorochem
229856-5g
Bicyclo[2.2.2]octane-1,4-diyldimethanol
826-45-9 95%
5g
£476.00 2022-02-28
Fluorochem
229856-10g
Bicyclo[2.2.2]octane-1,4-diyldimethanol
826-45-9 95%
10g
£793.00 2022-02-28
Chemenu
CM132723-1g
bicyclo[2.2.2]octane-1,4-diyldimethanol
826-45-9 98%
1g
$204 2021-08-05
Chemenu
CM132723-5g
bicyclo[2.2.2]octane-1,4-diyldimethanol
826-45-9 98%
5g
$561 2021-08-05
Chemenu
CM132723-10g
bicyclo[2.2.2]octane-1,4-diyldimethanol
826-45-9 98%
10g
$935 2021-08-05
Chemenu
CM132723-25g
bicyclo[2.2.2]octane-1,4-diyldimethanol
826-45-9 98%
25g
$1870 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SZ329-200mg
[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
826-45-9 98%
200mg
324.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SZ329-50mg
[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
826-45-9 98%
50mg
127.0CNY 2021-07-12

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
Referenz
Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals
Karlen, Steven D.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(34), 14973-14977

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Unexpectedly Similar Charge Transfer Rates through Benzo-Annulated Bicyclo[2.2.2]octanes
Goldsmith, Randall H.; et al, Journal of the American Chemical Society, 2008, 130(24), 7659-7669

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Novel vitamin D receptor ligands bearing a spherical hydrophobic core structure-Comparison of bicyclic hydrocarbon derivatives with boron cluster derivatives
Wongmayura, Angsuma; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1756-1760

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  48 h, reflux
Referenz
Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with Distinct Gigahertz Rotation at Two Sites
Lemouchi, Cyprien; et al, Journal of the American Chemical Society, 2011, 133(16), 6371-6379

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Sodium hydroxide-d Solvents: Triethylene glycol ;  36 h, 210 °C; 210 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Ultrafast rotation in an amphidynamic crystalline metal organic framework
Vogelsberg, Cortnie S.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2017, 114(52), 13613-13618

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 -
2.1 Reagents: Lithium aluminum hydride
Referenz
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Ethylene glycol ;  reflux
Referenz
Molecular Rods: Facile Desymmetrization of 1,4-Diethynylbicyclo[2.2.2]octane
Kaleta, Jiri ; et al, European Journal of Organic Chemistry, 2018, 2018(37), 5137-5142

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  48 h, reflux
Referenz
Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with Distinct Gigahertz Rotation at Two Sites
Lemouchi, Cyprien; et al, Journal of the American Chemical Society, 2011, 133(16), 6371-6379

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 -
2.1 Reagents: Hydrogen ,  Nickel Solvents: Ethanol ;  3 d, reflux
3.1 -
Referenz
Unexpectedly Similar Charge Transfer Rates through Benzo-Annulated Bicyclo[2.2.2]octanes
Goldsmith, Randall H.; et al, Journal of the American Chemical Society, 2008, 130(24), 7659-7669

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  5 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
3.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  48 h, reflux
Referenz
Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with Distinct Gigahertz Rotation at Two Sites
Lemouchi, Cyprien; et al, Journal of the American Chemical Society, 2011, 133(16), 6371-6379

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride
Referenz
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride
Referenz
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride
Referenz
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Ethylene glycol ;  reflux
Referenz
Molecular Rods: Facile Desymmetrization of 1,4-Diethynylbicyclo[2.2.2]octane
Kaleta, Jiri ; et al, European Journal of Organic Chemistry, 2018, 2018(37), 5137-5142

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
Competitive carbon-oxygen cleavage, sulfur-oxygen cleavage, and electron transfer in the lithium aluminum hydride reduction of hindered disulfonates
Wang, Shin Shin; et al, Journal of Organic Chemistry, 1985, 50(5), 653-6

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Nickel Solvents: Ethanol ;  48 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
Referenz
Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals
Karlen, Steven D.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(34), 14973-14977

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Nickel Solvents: Ethanol ;  3 d, reflux
2.1 -
Referenz
Unexpectedly Similar Charge Transfer Rates through Benzo-Annulated Bicyclo[2.2.2]octanes
Goldsmith, Randall H.; et al, Journal of the American Chemical Society, 2008, 130(24), 7659-7669

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 -
2.1 Reagents: Lithium aluminum hydride
Referenz
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux; reflux → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  neutralized
2.1 Reagents: Sodium hydroxide ,  Sodium hydroxide-d Solvents: Triethylene glycol ;  36 h, 210 °C; 210 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Ultrafast rotation in an amphidynamic crystalline metal organic framework
Vogelsberg, Cortnie S.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2017, 114(52), 13613-13618

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 -
2.1 -
3.1 Reagents: Lithium aluminum hydride
Referenz
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Chloroform ;  cooled; rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Catalysts: Nickel Solvents: Ethanol ;  48 h, reflux
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
Referenz
Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals
Karlen, Steven D.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(34), 14973-14977

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; 2.5 h, reflux; reflux → rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux; reflux → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  neutralized
3.1 Reagents: Sodium hydroxide ,  Sodium hydroxide-d Solvents: Triethylene glycol ;  36 h, 210 °C; 210 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Ultrafast rotation in an amphidynamic crystalline metal organic framework
Vogelsberg, Cortnie S.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2017, 114(52), 13613-13618

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 -
2.1 -
3.1 Reagents: Lithium aluminum hydride
Referenz
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
3.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Ethylene glycol ;  reflux
Referenz
Molecular Rods: Facile Desymmetrization of 1,4-Diethynylbicyclo[2.2.2]octane
Kaleta, Jiri ; et al, European Journal of Organic Chemistry, 2018, 2018(37), 5137-5142

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Raw materials

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Preparation Products

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Lieferanten

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:826-45-9)Bicyclo[2.2.2]octane-1,4-dimethanol
Bestellnummer:sfd11661
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:36
Preis ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:826-45-9)[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
Bestellnummer:A864372
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:46
Preis ($):692.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:826-45-9)Bicyclo[2.2.2]octane-1,4-dimethanol
sfd11661
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Email
Amadis Chemical Company Limited
(CAS:826-45-9)[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
A864372
Reinheit:99%
Menge:25g
Preis ($):692.0
Email